molecular formula C17H19BrClNO B1525633 5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride CAS No. 1220030-61-4

5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride

Cat. No.: B1525633
CAS No.: 1220030-61-4
M. Wt: 368.7 g/mol
InChI Key: FHIIOEPMWGRAON-UHFFFAOYSA-N
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Description

5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride is a halogenated biphenyl ether derivative featuring a piperidine ring linked via an ether bond. Key attributes include:

  • Molecular Formula: C₁₈H₁₉BrClNO
  • Molecular Weight: 382.7 g/mol
  • CAS No.: Not fully specified in the evidence, but related compounds (e.g., 3-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride) have CAS 1219963-90-2 .
  • Structural Features: A brominated biphenyl core, a piperidine heterocycle, and a hydrochloride salt for enhanced solubility .

The compound’s bromine substituent contributes to its electronic properties and steric bulk, while the piperidine ring provides conformational flexibility. Its hydrochloride salt improves aqueous solubility, a critical factor for pharmaceutical applications .

Properties

IUPAC Name

3-(4-bromo-2-phenylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO.ClH/c18-14-8-9-17(20-15-7-4-10-19-12-15)16(11-14)13-5-2-1-3-6-13;/h1-3,5-6,8-9,11,15,19H,4,7,10,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIIOEPMWGRAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=C(C=C(C=C2)Br)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo[1,1’-biphenyl]-2-yl 3-piperidinyl ether hydrochloride typically involves multiple steps:

    Bromination: The biphenyl compound is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Etherification: The brominated biphenyl is then reacted with 3-piperidinol in the presence of a base such as potassium carbonate or sodium hydride to form the piperidinyl ether.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

5-Bromo[1,1’-biphenyl]-2-yl 3-piperidinyl ether hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex biphenyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-biphenyl derivative, while coupling reactions can produce more complex biphenyl structures.

Scientific Research Applications

Medicinal Chemistry

5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride is of particular interest in medicinal chemistry due to its potential biological activities:

  • Dopamine Receptor Modulation : Research indicates that this compound exhibits agonist activity at the D3 dopamine receptor while also displaying antagonist properties at the D2 receptor. This dual activity suggests potential therapeutic applications in treating neuropsychiatric disorders related to dopaminergic signaling .
  • Ligand Development : The compound is being investigated as a ligand in receptor binding studies, which could lead to the development of new drugs targeting specific receptors .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis:

  • Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex organic molecules due to its functional groups, which allow for various chemical reactions .
  • Intermediate in Drug Development : Its structural characteristics make it a suitable intermediate in the synthesis of pharmaceutical compounds, potentially leading to new therapeutic agents .

Material Science

In material science, this compound is explored for its potential applications in developing new materials:

  • Polymer Chemistry : The compound's unique properties may contribute to the development of novel polymers with specific functionalities .

Case Study 1: Dopamine Receptor Interaction

A study examined the interaction of this compound with dopamine receptors. The findings revealed that the compound significantly promotes β-arrestin translocation and G protein activation at the D3 receptor, indicating its potential use in developing treatments for conditions like schizophrenia .

Case Study 2: Synthesis and Applications

In another research project focused on synthetic pathways, researchers successfully synthesized this compound via bromination and etherification methods. The study highlighted its utility as an intermediate in synthesizing other biologically active compounds .

Mechanism of Action

The mechanism of action of 5-Bromo[1,1’-biphenyl]-2-yl 3-piperidinyl ether hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Heterocyclic Rings

5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride
  • Molecular Formula: C₁₈H₁₉BrClNO
  • CAS No.: 1219963-97-9 .
  • Key Differences: Replaces the six-membered piperidine ring with a five-membered pyrrolidine.
3-Azetidinyl 5-bromo[1,1'-biphenyl]-2-yl ether hydrochloride
  • Molecular Formula: C₁₅H₁₅BrClNO
  • CAS No.: 1354550-79-0 .
  • Key Differences : Substitutes piperidine with a four-membered azetidine ring. The smaller ring increases ring strain but may enhance target selectivity due to restricted rotational freedom .

Variations in Aromatic Systems

5-Bromo-2-(2-piperidin-1-yl-ethoxy)-pyridine hydrochloride
  • Molecular Formula : C₁₂H₁₈BrClN₂O
  • CAS No.: 1427195-38-7 .
  • Key Differences: Replaces the biphenyl system with a pyridine ring.

Functional Group Modifications

Piperidin-4-yl [1,1'-biphenyl]-2-yl carbamate
  • Molecular Formula : C₁₈H₂₀N₂O₂ (base structure; salt form unspecified) .
  • Key Differences : Substitutes the ether linkage with a carbamate group (–NHCOO–). Carbamates are more hydrolytically stable than esters but may exhibit different metabolic pathways .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Structural Features
Target Compound C₁₈H₁₉BrClNO 382.7 - Biphenyl, piperidine, ether, HCl salt
5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether HCl C₁₈H₁₉BrClNO 382.7 1219963-97-9 Biphenyl, pyrrolidine, ether, HCl salt
3-Azetidinyl 5-bromo[1,1'-biphenyl]-2-yl ether HCl C₁₅H₁₅BrClNO 340.65 1354550-79-0 Biphenyl, azetidine, ether, HCl salt
5-Bromo-2-(2-piperidin-1-yl-ethoxy)-pyridine HCl C₁₂H₁₈BrClN₂O 321.64 1427195-38-7 Pyridine, piperidine, ether, HCl salt
Piperidin-4-yl [1,1'-biphenyl]-2-yl carbamate C₁₈H₂₀N₂O₂ 296.36 (base) - Biphenyl, piperidine, carbamate

Key Findings from Structural and Property Comparisons

Smaller rings (pyrrolidine, azetidine) may enhance selectivity due to restricted conformations . Azetidine’s ring strain could increase reactivity but reduce metabolic stability compared to piperidine .

Salt Forms :

  • Hydrochloride salts universally improve solubility, critical for bioavailability. Neutral carbamates (e.g., piperidin-4-yl carbamate) may require prodrug strategies for efficacy .

Biological Activity

5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride (CAS Number: 1220030-61-4) is a synthetic compound with potential therapeutic applications. Its structure comprises a biphenyl core with a bromine substitution and a piperidinyl ether moiety, which may contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, synthesis, and relevant case studies.

The molecular formula of this compound is C₁₈H₂₁BrClNO, with a molecular weight of 382.74 g/mol. The compound is classified as an irritant, necessitating careful handling in laboratory settings .

Anticancer Properties

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, derivatives of biphenyl compounds have shown promising cytotoxic activity against various cancer cell lines:

Cell Line IC50 (μM)
SK-Hep-1 (Liver)6.0
MDA-MB-231 (Breast)5.9
NUGC-3 (Gastric)6.1

These values indicate that the biphenyl structure may enhance the cytotoxic effects against these cell lines, suggesting that similar derivatives could exhibit comparable activities .

Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of related compounds. Studies have reported that certain biphenyl derivatives possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some tested compounds include:

Bacteria MIC (μg/mL)
Staphylococcus aureus0.06
Streptococcus pneumoniae0.015
Escherichia coli0.25

These findings highlight the potential for developing new antimicrobial agents based on the biphenyl scaffold .

The biological activity of this compound is thought to involve multiple mechanisms, including inhibition of key enzymes and modulation of cellular pathways. For example, compounds with similar structures have been shown to inhibit DNA gyrase and topoisomerase activities, which are critical for bacterial replication and survival .

Case Studies

A notable case study involved the evaluation of a related compound in a preclinical model for cancer treatment. The study demonstrated that administration of the compound led to a significant reduction in tumor size in xenograft models compared to controls. This effect was attributed to the induction of apoptosis in cancer cells via mitochondrial pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride
Reactant of Route 2
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5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.